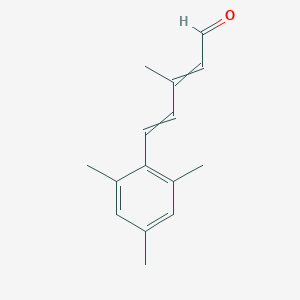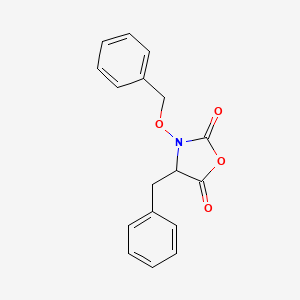
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione is an organic compound that belongs to the class of oxazolidinediones. This compound is characterized by its unique structure, which includes a benzyl group and a benzyloxy group attached to an oxazolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione typically involves the reaction of benzylamine with phosgene to form the corresponding isocyanate. This intermediate is then reacted with benzyl alcohol to yield the desired oxazolidinedione. The reaction conditions generally include:
Temperature: 0-5°C for the initial formation of the isocyanate, followed by room temperature for the subsequent reaction.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Oxazolidinones.
Reduction: Benzylamines or benzyl alcohols.
Substitution: Substituted oxazolidinediones.
Scientific Research Applications
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-3-(benzyloxy)-1,3-oxazolidinone
- 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2-thione
- 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dithione
Uniqueness
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione is unique due to its specific combination of benzyl and benzyloxy groups attached to the oxazolidine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
73376-10-0 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
4-benzyl-3-phenylmethoxy-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO4/c19-16-15(11-13-7-3-1-4-8-13)18(17(20)22-16)21-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
PTPXNAIPYHEJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(=O)N2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
![Diphenyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14441960.png)
![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
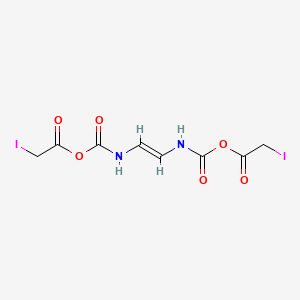
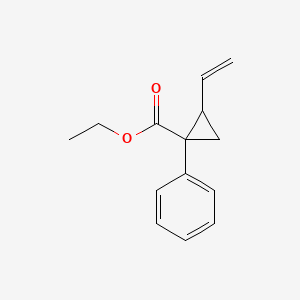
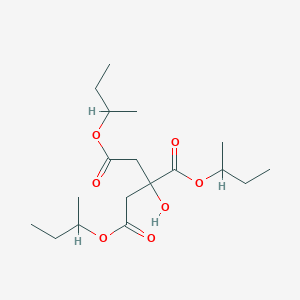
![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
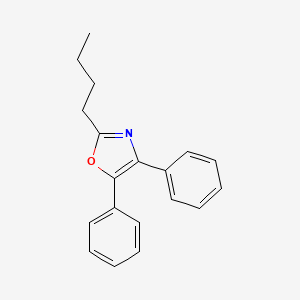
![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)
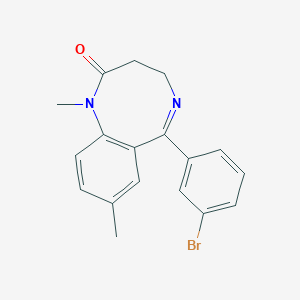
![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)

![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
